Lomatin
Overview
Description
7-Deacetylforskolin , is a diterpene derived from the plant Coleus forskohlii. Its chemical formula is C20H32O6 , and its systematic name is 1α,6β,7β,9α-Tetrahydroxy-8,13-epoxy-labd-14-en-11-one . This compound has drawn significant interest due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes:: Deacetylforskolin can be synthesized through various routes. One common method involves the deacetylation of forskolin, another natural compound found in Coleus forskohlii. The removal of the acetyl group from forskolin yields Deacetylforskolin.
Reaction Conditions:: The deacetylation reaction typically occurs under mild acidic conditions, using reagents such as acetic acid or hydrochloric acid. The reaction temperature and duration are critical factors for achieving high yields.
Industrial Production:: Industrial production methods involve extraction from Coleus forskohlii plant material. due to the compound’s low abundance in the plant, chemical synthesis remains a more practical approach for obtaining Deacetylforskolin in larger quantities.
Chemical Reactions Analysis
Deacetylforskolin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Deacetylforskolin can participate in substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents).
Major products formed from these reactions include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Deacetylforskolin has found applications in various fields:
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: It may influence cellular processes, including signal transduction pathways.
Medicine: Deacetylforskolin’s potential therapeutic effects are being explored, such as its impact on cardiovascular health and metabolism.
Industry: It could serve as a precursor for drug development or as a natural product in cosmetics.
Mechanism of Action
The exact mechanism by which Deacetylforskolin exerts its effects is still under investigation. it likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Deacetylforskolin stands out due to its unique structure and potential applications. While similar compounds like forskolin share some properties, Deacetylforskolin’s distinct features make it an intriguing subject for scientific exploration.
Properties
IUPAC Name |
9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSHBYQGQRPVNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346516 | |
Record name | (±)-Lomatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147-25-7 | |
Record name | (±)-Lomatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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